1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde
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Description
Synthesis Analysis
- Vilsmeier-Haack Reaction : This method involves reacting phenylhydrazones with aryl methyl ketones, leading to the formation of 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes .
Molecular Structure Analysis
The compound’s molecular structure consists of the pyrazole ring, phenyl groups, and the phosphanylidene moiety. Crystallographic studies can provide detailed insights into its three-dimensional arrangement .
Chemical Reactions Analysis
Scientific Research Applications
Anticonvulsant and Analgesic Activities
Research involving pyrazole derivatives, such as those synthesized from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has been shown to possess potent anticonvulsant and analgesic activities. These compounds were evaluated using maximal electroshock seizure (MES) tests and tail flick methods, indicating their potential in developing new treatments for epilepsy and pain management (Viveka et al., 2015).
Antimicrobial Activity
Another study focused on the antimicrobial properties of novel chitosan Schiff bases derived from heterocyclic pyrazole aldehydes, including derivatives similar to the specified compound. These bases exhibited significant activity against various bacterial and fungal strains, underscoring their potential in antimicrobial applications (Hamed et al., 2020).
Photophysical Properties
The synthesis of heterocyclic orthoaminoaldehyde derivatives and their subsequent investigation into photophysical properties revealed that the absorption and emission characteristics are significantly influenced by the substituents present. This finding suggests applications in materials science, particularly in the development of new photoluminescent materials (Patil et al., 2010).
Anti-inflammatory, Antioxidant, and Antimicrobial Agents
Pyrazole chalcone derivatives have been studied for their anti-inflammatory, antioxidant, and antimicrobial properties. These compounds showed promising IL-6 inhibitory activities, free radical scavenging capabilities, and antimicrobial activities against pathogenic bacteria and fungi, suggesting their utility in therapeutic applications (Bandgar et al., 2009).
Supramolecular Assembly
Research into the synthesis and molecular structures of reduced bipyrazoles from simple pyrazole precursors has provided insights into the supramolecular assembly of these compounds. This has implications for the design of molecular materials with specific structural and functional properties (Cuartas et al., 2017).
properties
IUPAC Name |
1-phenyl-3-[4-[(triphenyl-λ5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N3OP/c38-26-28-25-37(30-13-5-1-6-14-30)35-34(28)27-21-23-29(24-22-27)36-39(31-15-7-2-8-16-31,32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGMZVZXQOEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N3OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde |
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